2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid
Overview
Description
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is also known by other names such as 6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 170.12 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid are not available, pyrimidine derivatives are known to undergo various chemical reactions and have diverse applications, especially in the field of organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid include a molecular weight of 170.12 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 170.03275668 g/mol . The topological polar surface area is 95.5 Ų .Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity: The compound is employed in the synthesis of new 2,3,6-substituted quinazolin-4(3H)-one derivatives, which have been characterized for their spectral properties and evaluated for anticancer activity .
Precursor for Medicinal Products: It serves as an important precursor in the preparation of medicinal valued products, contributing to the pharmaceutical industry’s efforts to develop new therapeutic agents .
Biological Activities: This pyrimidine derivative exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties, making it a valuable compound for pharmaceutical research.
Environmental and Industrial Research Applications
High Explosives: As a precursor, 4,6-Dihydroxy-2-methylpyrimidine finds applications in the preparation of high explosives, indicating its significance in both environmental and industrial research fields .
Azo Dye Synthesis: The compound is used in the synthesis of novel pyrimidine azo dyes with heteroaromatic diazo components, which are prepared through a diazo coupling reaction. These dyes have potential applications in various industries .
Chemical Synthesis and Organic Research
Organic Synthesis: Pyrimidine compounds, including this derivative, continue to attract interest in organic synthesis due to their versatile chemical and biological applications observed in recent times .
Synthetic Approaches: Different synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines that are endowed with clinical applications. This highlights the compound’s role in advancing synthetic methodologies .
properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-3(5(10)11)4(9)8-6(12)7-2/h1H3,(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBMMHDLFFXREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316233 | |
Record name | NSC667756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51622-67-4 | |
Record name | NSC301172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC667756 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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